(2R)-2-(Dimethylamino)butane-1-thiol

Description

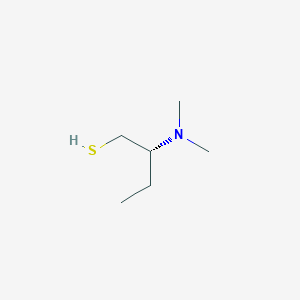

(2R)-2-(Dimethylamino)butane-1-thiol is a chiral thiol derivative characterized by a dimethylamino group at the second carbon of a four-carbon chain and a thiol (-SH) group at the terminal position. Its molecular formula is C₆H₁₅NS, with a molecular weight of 133.07 g/mol. The compound’s stereochemistry (R-configuration at C2) influences its reactivity, solubility, and interactions in chiral environments.

Properties

CAS No. |

120138-62-7 |

|---|---|

Molecular Formula |

C6H15NS |

Molecular Weight |

133.26 g/mol |

IUPAC Name |

(2R)-2-(dimethylamino)butane-1-thiol |

InChI |

InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |

InChI Key |

FHSPKMICBQJJSJ-ZCFIWIBFSA-N |

SMILES |

CCC(CS)N(C)C |

Isomeric SMILES |

CC[C@H](CS)N(C)C |

Canonical SMILES |

CCC(CS)N(C)C |

Synonyms |

1-Butanethiol,2-(dimethylamino)-,(R)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights:

Functional Group Differences :

- The target compound’s thiol group distinguishes it from the thiourea derivatives in the evidence. Thiols are more reactive toward oxidation (forming disulfides) and electrophiles, whereas thioureas engage in hydrogen bonding and metal coordination .

- Thiourea-containing compounds (e.g., perfluorophenyl or glycosylated derivatives) are bulkier, reducing their membrane permeability compared to the smaller, more agile thiol .

Stereochemical Complexity :

- All compounds emphasize stereochemical precision. For example, the (1R,2R) and (1S,2S) configurations in cyclohexyl or diphenylethyl backbones (–2) mirror the importance of the target’s R-configuration in dictating enantioselective interactions .

Molecular Weight and Applications: The target compound’s low molecular weight (133.07 g/mol) suggests advantages in pharmacokinetics (e.g., diffusion efficiency) compared to high-MW thioureas (>360 g/mol), which may target specific receptors or enzymes .

Synthetic and Cost Considerations :

- Thiourea derivatives in the evidence are priced at ¥24,600–37,800 per 100 mg , reflecting their synthetic complexity (e.g., multi-step protection/deprotection, chiral resolution) . The target compound, being simpler, may reduce production costs but requires strict control over thiol oxidation during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.